Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid with thiosemicarbazide, followed by cyclization with methyl chloroformate under basic conditions . The reaction conditions often require a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate
- Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate
- Ethyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate
Uniqueness
Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. The presence of the methyl ester group also enhances its solubility and potential for further chemical modifications .
Properties
Molecular Formula |
C9H7N3O2S |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
methyl 4-pyridin-2-ylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-4-2-3-5-10-6/h2-5H,1H3 |
InChI Key |
CRIULTKMWWNORT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=NS1)C2=CC=CC=N2 |
Origin of Product |
United States |
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